Piceatannol 3'-O-glucoside is a naturally occurring stilbene glucoside found in various plant sources, notably in certain grape varieties and the roots of Polygonum cuspidatum. [, ] It is classified as a polyphenol and belongs to the stilbenoid family. This compound is a glucoside derivative of piceatannol, another stilbene with notable bioactivity.
Piceatannol 3'-O-glucoside has gained significant attention in scientific research due to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. [, , ] These properties contribute to its potential health benefits, making it a subject of interest for researchers exploring its applications in various fields, including food science and pharmaceutical development.
Plant Cell Culture Biotransformation: Cultured cells of Phytolacca americana can be employed for the biotransformation of resveratrol and pterostilbene into their respective 3-O-β-d-glucoside derivatives. This method also facilitates the conversion of piceatannol to its 4′-O-β-d-glucoside form, highlighting a potential biosynthetic pathway for piceatannol 3'-O-glucoside. []
Hydrogen Donation: Piceatannol 3'-O-glucoside, like other stilbenes, exhibits antioxidant activity through hydrogen donation to free radicals. [] This reaction involves the transfer of a hydrogen atom from the phenolic hydroxyl groups (particularly the 4'-OH) of the stilbene molecule to neutralize free radicals. The presence of the 4'-OH group is suggested to enhance hydrogen donation potential due to the transannular resonance effect, contributing to the molecule's antioxidant capacity. []
Dimerization:Following hydrogen donation, piceatannol 3'-O-glucoside, similar to other monostilbenes, typically forms stable dimers. [] This dimerization process could involve radical-radical coupling reactions, where the unpaired electrons on two radical molecules pair up to form a new bond, resulting in dimer formation.
Antioxidant Activity:Piceatannol 3'-O-glucoside exerts its antioxidant effects primarily through hydrogen atom donation to free radicals, effectively neutralizing them and preventing oxidative damage to cells and biomolecules. [, ] The 4'-OH group plays a crucial role in enhancing this activity through resonance stabilization of the resulting phenoxy radical. []
Antiglycation Activity: The compound demonstrates significant inhibition of Advanced Glycation End-products (AGEs) formation, which are harmful compounds formed by the reaction of sugars with proteins or fats. [] This antiglycation activity is attributed to its antioxidant capacity and its potential to trap methylglyoxal (MGO), a reactive dicarbonyl compound involved in AGEs formation. []
Ferroptosis Inhibition: Piceatannol 3'-O-glucoside displays a protective effect against ferroptosis, a type of regulated cell death characterized by iron-dependent lipid peroxidation. [] This inhibition is linked to its antioxidant properties, suggesting its potential to modulate pathways involved in ferroptosis regulation. []
Amorphous Form: Piceatannol 3'-O-glucoside exists in an amorphous form, characterized by a lack of long-range order in its molecular arrangement. [] This form contributes to its enhanced solubility compared to crystalline forms, making it potentially more bioavailable. []
Solubility:The amorphous nature of piceatannol 3'-O-glucoside significantly enhances its solubility in various solvents, a crucial factor for its bioavailability and potential applications. []
Pharmaceutical Applications:Piceatannol 3'-O-glucoside holds promise for pharmaceutical applications, particularly in developing treatments for diseases associated with oxidative stress and inflammation, such as cardiovascular and cerebrovascular diseases. [] Its amorphous form with improved solubility makes it a suitable candidate for drug formulation. []
Food Science Applications:Given its antioxidant and antiglycation properties, piceatannol 3'-O-glucoside has potential applications in the food industry as a natural preservative and functional food ingredient. [] It can potentially extend the shelf life of food products by preventing oxidative rancidity and inhibiting the formation of harmful AGEs. []
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